Enzymatic Potency: NVP-BVU972 Exhibits a 14 nM IC50 Against MET, Differentiating from AMG 458 (60 nM) but Lower than Next-Generation Inhibitors
In a cell-free TR-FRET enzymatic assay, NVP-BVU972 inhibits MET kinase with an IC50 of 14 nM . This potency is 4.3-fold higher than that of AMG 458 (IC50 = 60 nM) , but significantly lower than more recently developed MET inhibitors such as Capmatinib (IC50 = 0.13 nM) , Tepotinib (IC50 = 3-4 nM) , and Savolitinib (IC50 = 5 nM) . This intermediate potency profile makes NVP-BVU972 a valuable tool compound for studying MET inhibition in contexts where extreme potency is not required or where a more graded dose-response relationship is desired.
| Evidence Dimension | MET enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | AMG 458 (60 nM), Capmatinib (0.13 nM), Tepotinib (3-4 nM), Savolitinib (5 nM) |
| Quantified Difference | NVP-BVU972 is 4.3-fold more potent than AMG 458; 108-fold less potent than Capmatinib; 3.5-fold less potent than Tepotinib; 2.8-fold less potent than Savolitinib |
| Conditions | Cell-free TR-FRET assay using MET wild-type kinase |
Why This Matters
NVP-BVU972 offers a mid-range potency window that is distinct from both early (AMG 458) and next-generation (Capmatinib, Tepotinib) MET inhibitors, enabling researchers to select a compound that matches their desired level of pathway suppression.
